molecular formula C13H16O5 B14186359 Methyl 3-(2,4,6-trimethoxyphenyl)prop-2-enoate CAS No. 847646-83-7

Methyl 3-(2,4,6-trimethoxyphenyl)prop-2-enoate

Cat. No.: B14186359
CAS No.: 847646-83-7
M. Wt: 252.26 g/mol
InChI Key: WHUVQPGRRWPJGS-UHFFFAOYSA-N
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Description

Methyl 3-(2,4,6-trimethoxyphenyl)prop-2-enoate is an organic compound with the molecular formula C13H16O5 It is a derivative of cinnamic acid and features a trimethoxyphenyl group attached to a propenoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(2,4,6-trimethoxyphenyl)prop-2-enoate can be synthesized through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of an aromatic aldehyde with a ketone in the presence of a base. For this compound, 2,4,6-trimethoxybenzaldehyde is reacted with methyl acrylate in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, and the product is purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2,4,6-trimethoxyphenyl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the double bond in the propenoate moiety to a single bond, forming saturated esters.

    Substitution: The methoxy groups on the aromatic ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 3-(2,4,6-trimethoxyphenyl)prop-2-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-cancer and anti-microbial properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(2,4,6-trimethoxyphenyl)prop-2-enoate involves its interaction with various molecular targets. The compound can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways. It can also interact with cellular receptors and signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(3,4,5-trimethoxyphenyl)prop-2-enoate
  • Methyl 3-(2,3,4-trimethoxyphenyl)prop-2-enoate
  • Methyl 3-(2,4,5-trimethoxyphenyl)prop-2-enoate

Uniqueness

Methyl 3-(2,4,6-trimethoxyphenyl)prop-2-enoate is unique due to the specific positioning of the methoxy groups on the aromatic ring. This positioning can influence the compound’s reactivity and biological activity, making it distinct from other trimethoxyphenyl derivatives .

Properties

CAS No.

847646-83-7

Molecular Formula

C13H16O5

Molecular Weight

252.26 g/mol

IUPAC Name

methyl 3-(2,4,6-trimethoxyphenyl)prop-2-enoate

InChI

InChI=1S/C13H16O5/c1-15-9-7-11(16-2)10(12(8-9)17-3)5-6-13(14)18-4/h5-8H,1-4H3

InChI Key

WHUVQPGRRWPJGS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C=CC(=O)OC)OC

Origin of Product

United States

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